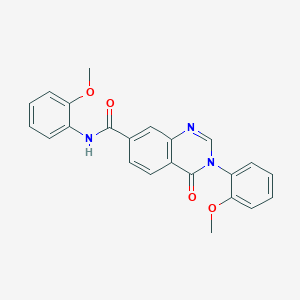

N,3-bis(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

N,3-bis(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a dihydroquinazoline core substituted with two 2-methoxyphenyl groups at the N and 3 positions and a carboxamide group at position 6. Key functional groups, such as the 4-oxo moiety and carboxamide, may contribute to hydrogen bonding and solubility, influencing its crystallinity and intermolecular interactions .

Properties

Molecular Formula |

C23H19N3O4 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N,3-bis(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide |

InChI |

InChI=1S/C23H19N3O4/c1-29-20-9-5-3-7-17(20)25-22(27)15-11-12-16-18(13-15)24-14-26(23(16)28)19-8-4-6-10-21(19)30-2/h3-14H,1-2H3,(H,25,27) |

InChI Key |

MQEZCQXIWGGJSC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of anthranilic acid derivatives with appropriate aromatic amines under specific conditions. One common method involves the condensation of anthranilic acid with 2-methoxybenzoyl chloride, followed by cyclization to form the quinazoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,3-bis(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Biological Activities

N,3-bis(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide exhibits a range of biological activities:

Antioxidant Activity

Research indicates that compounds within the quinazoline family, including this compound, demonstrate significant radical scavenging capabilities. The DPPH assay results show that these compounds can effectively neutralize free radicals, suggesting potential applications as antioxidant agents in pharmaceuticals .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against various pathogens. Studies reveal that quinazoline derivatives exhibit notable efficacy against bacterial strains, making them candidates for developing new antimicrobial therapies .

Antitumor and Anticancer Potential

Recent investigations have highlighted the anticancer properties of quinazoline derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating its potential use in cancer treatment protocols .

Synthesis and Characterization

A study focusing on the synthesis of related quinazoline derivatives reported successful methodologies that yield high purity and yield rates. The characterization of these compounds through NMR and mass spectrometry confirmed their structures and provided insights into their stability and reactivity profiles .

Pharmacological Evaluations

In pharmacological studies, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The findings indicated dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to existing chemotherapeutics .

Mechanism of Action

The mechanism of action of N,3-bis(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its role in inhibiting kinases and other regulatory proteins .

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : Further studies are needed to evaluate the target compound’s pharmacological profile relative to analogs like 4l, which may exhibit similar bioactivity due to shared quinazoline cores.

- Crystallographic Data : Single-crystal X-ray diffraction (using SHELX programs, per ) could elucidate hydrogen-bonding patterns and packing motifs .

Biological Activity

N,3-bis(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest due to its potential biological activities. This quinazoline derivative has been studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 401.4 g/mol. The compound is characterized by its unique quinazoline structure which contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O4 |

| Molecular Weight | 401.4 g/mol |

| CAS Number | 1144480-56-7 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects against multiple cancer cell lines (e.g., SKOV3, DU145), the compound exhibited an IC50 value under 10 µg/mL in several cases, indicating potent activity. The presence of methoxy groups was found to enhance the compound's binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been well documented. This compound was tested against Gram-positive and Gram-negative bacteria.

Results from Antimicrobial Testing

The compound showed promising results against strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) indicating effective antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this quinazoline derivative has been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.

The anti-inflammatory activity is hypothesized to be mediated through inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the substitution pattern on the quinazoline ring significantly affects biological activity. Specifically, the presence of methoxy groups at strategic positions enhances both anticancer and antimicrobial activities.

| Substituent Position | Effect on Activity |

|---|---|

| 2-Methoxy | Enhances binding affinity |

| 4-Oxo | Critical for cytotoxicity |

| 7-Carboxamide | Increases solubility and efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.